molecular formula C22H19Cl2NO3 B11507744 4-[(3,5-Dichloropyridin-2-yl)oxy]phenyl 4-tert-butylbenzoate

4-[(3,5-Dichloropyridin-2-yl)oxy]phenyl 4-tert-butylbenzoate

Cat. No.: B11507744
M. Wt: 416.3 g/mol
InChI Key: QVEAAEOYEFPUBR-UHFFFAOYSA-N
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Description

4-[(3,5-Dichloropyridin-2-yl)oxy]phenyl 4-tert-butylbenzoate is a chemical compound known for its unique structure and properties It consists of a dichloropyridinyl group attached to a phenyl ring, which is further connected to a tert-butylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-Dichloropyridin-2-yl)oxy]phenyl 4-tert-butylbenzoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-Dichloropyridin-2-yl)oxy]phenyl 4-tert-butylbenzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichloropyridinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and various electrophiles for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[(3,5-Dichloropyridin-2-yl)oxy]phenyl 4-tert-butylbenzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(3,5-Dichloropyridin-2-yl)oxy]phenyl 4-tert-butylbenzoate involves its interaction with specific molecular targets and pathways. The dichloropyridinyl group can interact with enzymes or receptors, leading to modulation of their activity. The phenyl and tert-butylbenzoate moieties contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-[(3,5-Dichloropyridin-2-yl)oxy]phenol: A precursor in the synthesis of the target compound.

    4-tert-Butylbenzoic acid: Another precursor used in the esterification step.

Properties

Molecular Formula

C22H19Cl2NO3

Molecular Weight

416.3 g/mol

IUPAC Name

[4-(3,5-dichloropyridin-2-yl)oxyphenyl] 4-tert-butylbenzoate

InChI

InChI=1S/C22H19Cl2NO3/c1-22(2,3)15-6-4-14(5-7-15)21(26)28-18-10-8-17(9-11-18)27-20-19(24)12-16(23)13-25-20/h4-13H,1-3H3

InChI Key

QVEAAEOYEFPUBR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC3=C(C=C(C=N3)Cl)Cl

Origin of Product

United States

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